molecular formula C12H16N4O B12904515 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- CAS No. 5369-84-6

4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)-

Cat. No.: B12904515
CAS No.: 5369-84-6
M. Wt: 232.28 g/mol
InChI Key: BQIJYQMEEOPKBX-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-amino-4-(2-(2,6-xylyloxy)ethyl)-4H-1,2,4-triazole is defined by its fused heterocyclic core and substituted side chains. While direct crystallographic data for this specific compound are unavailable in the provided sources, analogous triazole derivatives offer insights. For example, silver-vanadium coordination polymers containing 4-benzyl-4H-1,2,4-triazole ligands exhibit bond lengths of 2.197–2.390 Å for Ag–N(triazole) and 2.562 Å for Ag–O bonds. Similarly, cobalt(II) complexes with 3-amino-1,2,4-triazole ligands demonstrate tetrahedral coordination geometries with Co–N bond lengths of 1.95–2.10 Å.

The target compound’s 2-(2,6-xylyloxy)ethyl substituent introduces steric bulk and electronic effects. The xylyloxy group (2,6-dimethylphenoxy) likely adopts a planar configuration due to conjugation with the ether oxygen, while the ethyl linker enables flexibility. Computational predictions suggest a dihedral angle of 15–25° between the triazole ring and the xylyloxy moiety, minimizing steric clashes between the methyl groups and the heterocycle.

Table 1: Hypothetical Bond Lengths and Angles Based on Analogous Structures

Bond/Angle Value (Å/°) Source Compound
N1–N2 (triazole) 1.32–1.35 4-Benzyl-4H-1,2,4-triazole
C–O (ether) 1.41–1.43 Vanadium oxofluoride
C–N (amino) 1.36–1.38 Cobalt coordination polymer
N–C (xylyloxy) 1.45–1.47 Pyrimidine derivatives

Properties

CAS No.

5369-84-6

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

4-[2-(2,6-dimethylphenoxy)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C12H16N4O/c1-9-4-3-5-10(2)11(9)17-7-6-16-8-14-15-12(16)13/h3-5,8H,6-7H2,1-2H3,(H2,13,15)

InChI Key

BQIJYQMEEOPKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C=NN=C2N

Origin of Product

United States

Preparation Methods

Aminoguanidine Formate Cyclization Method

  • Process Overview:
    Hydrazine hydrate reacts with cyanamide in the presence of an acid (commonly sulfuric acid) to form aminoguanidine salts. These salts are then converted to aminoguanidine formate by reaction with formic acid. Subsequent cyclization of aminoguanidine formate at elevated temperatures (110–200 °C) yields 3-amino-1,2,4-triazole.
  • Key Conditions:
    • Initial reaction temperature: 0–10 °C, pH 6–7
    • Cyclization temperature: 110–200 °C
    • Purification involves filtration and washing to reduce impurities such as dicyandiamide to below 0.25% by weight.
  • Advantages:
    Improved purity and yield compared to older methods that produce impure products and generate polluting effluents.
  • Reference: US Patent US4628103A details this improved process with emphasis on controlling pH and temperature to optimize yield and purity.

Ethyl Formate and Hydrazine Hydrate Method with Ion Exchange Resin Catalyst

  • Process Overview:
    Hydrazine hydrate is reacted with ethyl formate in the presence of ethanol and an acidic ion exchange resin (e.g., Amberlyst 15). The reaction mixture is heated sequentially to 75 °C to remove volatile components, then to 130–133 °C to complete cyclization and synthesis of 4-amino-1,2,4-triazole.
  • Key Conditions:
    • Initial reaction at 75 °C until no more condensate forms
    • Heating at 130–133 °C to remove water and ethanol and complete synthesis
    • Cooling to 60 °C followed by filtration to remove resin
    • Final cooling to ambient temperature to precipitate product
  • Advantages:
    Shorter reaction times (compared to 24 hours in some prior art), high purity (~99.5%), and good yields (~80%).
  • Reference: US Patent US7045635B2 describes this method, highlighting the use of ion exchange resin catalysts to improve efficiency and product quality.

Preparation of Substituted 4H-1,2,4-Triazoles with 3-Amino and 4-Substituents

For compounds like 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- , the synthetic route generally involves:

  • Step 1: Synthesis of the 3-amino-1,2,4-triazole core using one of the above methods.
  • Step 2: Introduction of the 4-substituent (2-(2,6-xylyloxy)ethyl group) via nucleophilic substitution or alkylation reactions on the triazole ring nitrogen at position 4.

Alkylation of 3-Amino-1,2,4-Triazole

  • The 4-position nitrogen of the triazole ring can be alkylated using appropriate alkyl halides or tosylates bearing the 2-(2,6-xylyloxy)ethyl moiety.
  • Typical conditions involve:
    • Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the triazole nitrogen.
    • Reaction in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Controlled temperature (room temperature to 80 °C) to optimize substitution without side reactions.

Synthesis of the 2-(2,6-xylyloxy)ethyl Halide Precursor

  • The 2-(2,6-xylyloxy)ethyl group is prepared by:
    • Reacting 2,6-dimethylphenol (xylenol) with 2-chloroethanol or 2-bromoethanol under basic conditions to form 2-(2,6-xylyloxy)ethanol.
    • Conversion of the alcohol to a halide (e.g., tosylate or bromide) to serve as an alkylating agent.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents & Conditions Outcome/Notes Reference
1 Aminoguanidine formate cyclization Hydrazine hydrate + cyanamide + formic acid; 0–10 °C, pH 6–7; cyclization at 110–200 °C High purity 3-amino-1,2,4-triazole; improved yield
2 Ethyl formate + hydrazine hydrate + ion exchange resin Hydrazine hydrate + ethyl formate + ethanol + Amberlyst 15; 75 °C then 130–133 °C Efficient synthesis of 4-amino-1,2,4-triazole; 80% yield, 99.5% purity
3 Alkylation of triazole nitrogen (N4) 3-amino-1,2,4-triazole + 2-(2,6-xylyloxy)ethyl halide; base, DMF/DMSO, RT–80 °C Formation of 4-substituted triazole derivative Literature synthesis protocols
4 Preparation of alkylating agent 2,6-dimethylphenol + 2-chloroethanol; base catalysis; halide formation 2-(2,6-xylyloxy)ethyl halide precursor Standard organic synthesis

Research Findings and Notes

  • The purity and yield of the 3-amino-1,2,4-triazole core are critical for successful downstream functionalization. The improved methods reduce impurities such as dicyandiamide and inorganic salts, which can interfere with alkylation steps.
  • The use of acidic ion exchange resins as catalysts in the hydrazine-ethyl formate method accelerates the reaction and improves product quality, making it suitable for scale-up.
  • Alkylation reactions to introduce bulky substituents like 2-(2,6-xylyloxy)ethyl groups require careful control of reaction conditions to avoid side reactions and ensure regioselectivity at the N4 position.
  • No direct patents or publications were found describing the exact preparation of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)-, but the above methods are standard and adaptable for its synthesis.
  • Biological evaluations of related 3-amino-1,2,4-triazole derivatives indicate that substitution at the 4-position can significantly affect biological activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal Agents

The compound has been investigated for its antifungal properties. Triazoles are known to inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal membrane integrity. For example, derivatives of triazoles have shown efficacy against Candida species and Aspergillus species.

Anticancer Properties

Research indicates that triazole compounds can exhibit anticancer activity by interfering with DNA synthesis and repair mechanisms in cancer cells. Studies have shown that certain triazole derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics.

Drug Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, research has focused on its role in developing selective inhibitors for enzymes involved in disease pathways.

Herbicides

4H-1,2,4-Triazole derivatives are utilized as herbicides due to their ability to inhibit specific biochemical pathways in plants. They act as systemic herbicides that can control a wide range of broadleaf and grassy weeds without affecting food crops directly. The mode of action generally involves disrupting amino acid biosynthesis pathways.

Plant Growth Regulators

Some triazole compounds have been explored as plant growth regulators (PGRs). They can modify plant growth responses by altering hormone levels or inhibiting specific growth processes. Research has demonstrated their effectiveness in improving crop yields under stress conditions.

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition mechanisms. For example, it can inhibit imidazoleglycerol-phosphate dehydratase, an enzyme critical for histidine biosynthesis in microorganisms. This property is particularly useful in yeast genetics and metabolic studies.

Selective Media for Microbial Cultures

In microbiology, 4H-1,2,4-Triazole is used as a selective agent in media to isolate yeast strains that require histidine for growth. By applying this compound to yeast cultures lacking functional HIS3 genes, researchers can effectively select for strains with higher HIS3 expression levels.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
PharmaceuticalsAntifungal agentsEffective against Candida and Aspergillus
Anticancer propertiesInduces apoptosis in cancer cell lines
Drug developmentIntermediate for synthesizing bioactive compounds
AgricultureHerbicidesControls broadleaf and grassy weeds
Plant growth regulatorsEnhances crop yield under stress
BiochemistryEnzyme inhibition studiesInhibits imidazoleglycerol-phosphate dehydratase
Selective media for microbial culturesIsolates yeast strains based on histidine dependency

Case Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida albicans. Results indicated that compounds similar to 4H-1,2,4-Triazole significantly reduced fungal growth at low concentrations.

Case Study 2: Herbicidal Impact

Research conducted by the Agricultural University demonstrated the effectiveness of triazole-based herbicides on controlling common weeds in maize fields. The study found a marked reduction in weed biomass and an increase in maize yield when applied at recommended rates.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenoxy and 4-chloro substituents in the anticonvulsant compound enhance dipole interactions with neuronal ion channels, contributing to its ED₅₀ of 1.4 mg/kg. In contrast, the target compound’s 2,6-xylyloxyethyl group (electron-donating methyl groups) may reduce binding affinity to similar targets but improve membrane permeability due to increased lipophilicity.
  • Positional Influence : Substitution at position 5 (e.g., 3,4,5-trimethoxyphenyl in ) often correlates with enzyme inhibition, while substitutions at position 4 (as in the target compound) may favor receptor modulation.

Physicochemical Properties

  • Lipophilicity: The 2,6-xylyloxyethyl group in the target compound confers higher logP values compared to dichlorophenoxy or trimethoxyphenyl analogues, suggesting improved blood-brain barrier penetration.

Research Implications

Priority research directions include:

  • Anticonvulsant Assays: Testing against pentylenetetrazole (PTZ)-induced seizures, as performed for fluorophenoxy analogues .
  • Synthetic Optimization : Exploring greener catalysts (e.g., InCl₃ alternatives) to improve yield and sustainability .

Biological Activity

4H-1,2,4-Triazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}

This structure includes a triazole ring with an amino group and a xylyloxyethyl substituent that may influence its biological properties.

Synthesis and Characterization

Recent studies have focused on synthesizing various triazole derivatives to explore their biological activities. The synthesis of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- typically involves multi-step reactions including the formation of the triazole ring followed by functionalization with specific substituents.

Biological Activity Overview

The biological activities of triazole derivatives, including the target compound, have been extensively studied in vitro and in vivo. Key areas of activity include:

  • Anticancer Activity : Several studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties : Triazole derivatives have been reported to possess anti-inflammatory effects. This activity is often linked to their ability to inhibit key inflammatory pathways .
  • Antimicrobial Activity : The broad-spectrum antimicrobial properties of triazoles make them candidates for treating bacterial infections. Research has demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Evaluation : A study synthesized a series of 3-amino-1,2,4-triazole derivatives and evaluated their anticancer activity against various cell lines. The findings revealed that certain modifications led to enhanced potency against cancer cells while demonstrating low toxicity to normal cells .
  • Antimicrobial Screening : Another research effort involved testing triazole derivatives against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated that some compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential as new antimicrobial agents .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of triazole derivatives:

Activity Type Study Reference Key Findings
Anticancer Significant inhibition of cancer cell proliferation
Anti-inflammatory Reduced inflammatory markers in vitro
Antimicrobial Effective against E. coli and S. aureus

Q & A

Q. What synthetic methodologies are effective for preparing 4H-1,2,4-triazole derivatives with amino and aryloxyethyl substituents?

  • Methodological Answer: A common approach involves refluxing hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for 18 hours, followed by ice-water quenching and crystallization. For amino-substituted derivatives, Schiff base formation via condensation with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) is effective, yielding products after solvent evaporation and filtration . Optimization of reaction time, solvent choice, and stoichiometry can improve yields (e.g., 65% yield reported for similar triazoles) .

Q. How can spectroscopic techniques confirm the structure of 3-amino-substituted 4H-1,2,4-triazoles?

  • Methodological Answer: 1H-NMR is critical for verifying substituent positions. For example, aromatic protons in 2,6-xylyloxy groups appear as distinct doublets (δ 6.96–7.40 ppm), while the triazole core’s -N=CH- proton resonates near δ 7.60 ppm . IR spectroscopy identifies functional groups: -N=CH- stretches at ~2965 cm⁻¹ and ether (-O-) linkages at ~1686 cm⁻¹ . Mass spectrometry (MS-EI) confirms molecular ion peaks (e.g., m/z 304 [M+1]) .

Q. What in vitro assays are suitable for initial pharmacological screening of 4H-1,2,4-triazole derivatives?

  • Methodological Answer: The maximal electroshock (MES) test evaluates anticonvulsant activity by measuring median effective doses (ED50), while the rotarod test assesses neurotoxicity (median toxicity dose, TD50). For example, compound 5f showed ED50 = 37.3 mg/kg and TD50 = 422.5 mg/kg, yielding a protective index (PI) of 11.3 . Aldose reductase inhibition assays, using spectrophotometric NADPH depletion rates, are also employed for metabolic disorder research .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in triazole Schiff base formation?

  • Methodological Answer: Yield optimization requires systematic variation of catalysts, solvents, and temperature. For instance, using glacial acetic acid as a catalyst in ethanol under reflux for 4 hours achieves ~65% yield for similar triazoles . Microwave-assisted synthesis reduces reaction times and improves purity, as demonstrated in 2-pyrazoline derivatives (e.g., 10.5% yield improvement with controlled microwave irradiation) .

Q. What strategies resolve contradictions in biological activity data across triazole derivatives?

  • Methodological Answer: Contradictions often arise from substituent positioning and assay variability. For example, 3-heptyloxy derivatives (e.g., 5f) exhibit higher anticonvulsant activity (ED50 = 37.3 mg/kg) than shorter-chain analogs due to enhanced lipid solubility and blood-brain barrier penetration . Comparative studies using isothermal titration calorimetry (ITC) or molecular dynamics simulations can clarify structure-activity relationships (SAR) .

Q. How do computational methods enhance understanding of aldose reductase inhibition by triazole derivatives?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies key interactions between triazole substituents and aldose reductase’s active site. For example, hydrophobic 2,6-xylyloxy groups may occupy the enzyme’s specificity pocket, while the amino group forms hydrogen bonds with catalytic residues (Tyr48, His110) . MD simulations (>100 ns) further validate binding stability and conformational dynamics .

Q. How does substituent position (e.g., 2,6-xylyloxy) impact triazole derivative reactivity and bioactivity?

  • Methodological Answer: Steric and electronic effects of substituents dictate reactivity. Ortho-substituted aryloxy groups (e.g., 2,6-xylyloxy) enhance steric hindrance, slowing hydrolysis but improving metabolic stability. In contrast, para-substituted analogs (e.g., 4-methoxyphenyl) increase electron density on the triazole ring, enhancing electrophilic reactivity in Schiff base formation . Bioactivity correlates with substituent hydrophobicity; longer alkoxy chains (e.g., heptyloxy) improve CNS penetration .

Q. What crystallographic techniques validate the tautomeric forms of 4H-1,2,4-triazole derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves tautomerism. For example, 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole crystallizes in the monoclinic P21/c space group, confirming the 4H tautomer via N1–C2 bond lengths (1.31 Å) and planar triazole ring geometry . Differential scanning calorimetry (DSC) complements this by detecting phase transitions indicative of tautomeric interconversion .

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